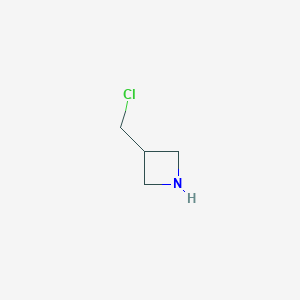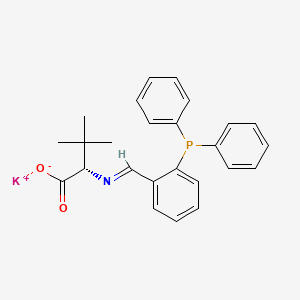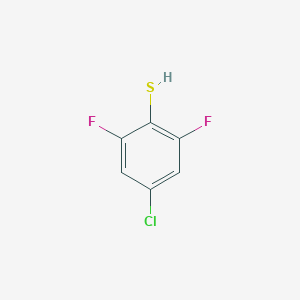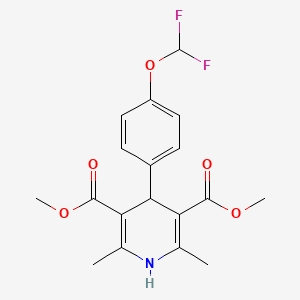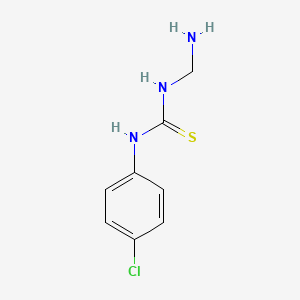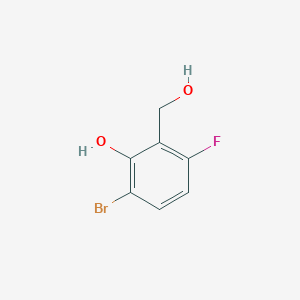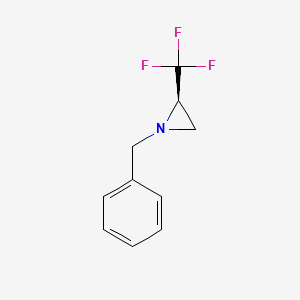
(R)-1-Benzyl-2-(trifluoromethyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Benzyl-2-(trifluoromethyl)aziridine is a chiral aziridine compound characterized by the presence of a trifluoromethyl group and a benzyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-2-(trifluoromethyl)aziridine can be achieved through several methods. One common approach involves the reaction of optically pure (S)-3,3,3-trifluoropropene oxide with benzylamine. This reaction proceeds with high yield and enantiomeric excess, resulting in the formation of the desired aziridine compound . Another method involves the use of trifluoromethyl diazomethane as a reagent for aziridination through the aza-Darzens reaction .
Industrial Production Methods
Industrial production of ®-1-Benzyl-2-(trifluoromethyl)aziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
®-1-Benzyl-2-(trifluoromethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of 1,2-disubstituted chiral building blocks.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by transition metal catalysts.
Substitution Reactions: Substitution reactions involving the trifluoromethyl group can be carried out using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various chiral intermediates and derivatives that can be further utilized in the synthesis of complex molecules and pharmaceuticals.
科学的研究の応用
®-1-Benzyl-2-(trifluoromethyl)aziridine has a wide range of scientific research applications:
作用機序
The mechanism of action of ®-1-Benzyl-2-(trifluoromethyl)aziridine involves the activation of the aziridine ring by electron-withdrawing substituents, such as the trifluoromethyl group. This activation facilitates nucleophilic ring opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets . The compound’s unique structure allows it to engage in specific interactions with enzymes and proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
1-Benzyl-2-(trifluoromethyl)aziridine: Similar in structure but lacks the chiral center.
Trifluoromethylated Azetidines: Four-membered ring analogs with similar chemical properties.
Trifluoromethylated Epoxides: Oxygen-containing analogs with different reactivity profiles.
Uniqueness
®-1-Benzyl-2-(trifluoromethyl)aziridine is unique due to its chiral nature and the presence of both a trifluoromethyl group and a benzyl group. These features confer distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC名 |
(2R)-1-benzyl-2-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-7-14(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,14?/m1/s1 |
InChIキー |
FXTYNGNFIMWUGV-UCWRFOARSA-N |
異性体SMILES |
C1[C@@H](N1CC2=CC=CC=C2)C(F)(F)F |
正規SMILES |
C1C(N1CC2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


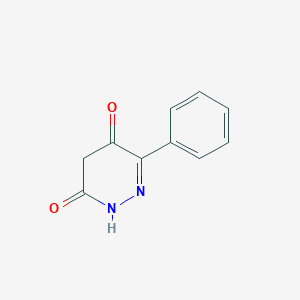
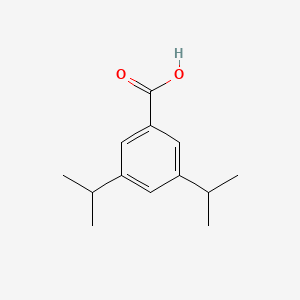


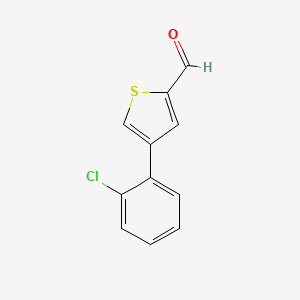

![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
